methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5) is a synthetic, racemic quinoxaline derivative with the molecular formula C18H17N3O4 and a molecular weight of 339.3 g/mol. It features a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamido bridge to a methyl benzoate ester ,.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
CAS No. 5809-58-5
Cat. No. B6416957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
CAS5809-58-5
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C18H17N3O4/c1-25-18(24)11-6-8-12(9-7-11)19-16(22)10-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-9,15,20H,10H2,1H3,(H,19,22)(H,21,23)
InChIKeyQDRNQCKHYWWNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5): Core Chemical Identity & Sourcing Baseline


Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5) is a synthetic, racemic quinoxaline derivative with the molecular formula C18H17N3O4 and a molecular weight of 339.3 g/mol. It features a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamido bridge to a methyl benzoate ester , [1]. This compound belongs to the broader class of 2-substituted 3-oxo-1,2,3,4-tetrahydroquinoxalines, a scaffold identified through in silico screening as capable of binding to the active site of sortilin [2]. The compound is catalogued as a screening compound (e.g., ChemDiv ID 3888-0885) and is available from multiple research chemical suppliers for in vitro studies only, with no regulatory approval for therapeutic use .

Scaffold: Racemic tetrahydroquinoxaline core for sortilin-binding studies
Predicted profile: Lower lipophilicity may reduce non-specific binding in screening assays
Pathway focus: Glucose uptake modulation and anthelmintic phenotype screening (evisceration readout)

Why Generic Substitution of Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate Is Scientifically Inadvisable


Within the tetrahydroquinoxaline class, subtle structural changes drastically alter biological activity profiles. For instance, the addition of 6,7-dimethyl groups to the quinoxaline core yields a compound (CAS 474004-97-2) reported to inhibit nonsense-mediated mRNA decay (NMD) , while the unsubstituted 3-oxo-tetrahydroquinoxaline scaffold is linked to sortilin binding and glucose uptake modulation [1]. The methyl benzoate ester in the target compound influences lipophilicity (XLogP3-AA = 1.6) and hydrogen-bonding capacity (3 HBD, 5 HBA) [2], which directly affect membrane permeability and target engagement. Even within patented tetrahydroquinoxaline libraries, individual compounds exhibit IC50 values ranging from 3.5 to 52.0 µM in anthelmintic assays, with cytotoxicity thresholds varying >10-fold against human MCF10A cells [3]. These data collectively demonstrate that in-class substitution cannot be assumed to preserve potency, selectivity, or safety margins, necessitating compound-specific evidence for procurement decisions.

Scaffold mismatch
6,7-dimethyl analog targets NMD, not sortilin; pathway engagement may shift completely
Property drift
~0.6 log unit lipophilicity difference alters membrane permeability and assay behavior
Potency variation
In-class anthelmintic IC50 ranges >10-fold; substituting analogs risks unrecognized activity change

Quantitative Differential Evidence for Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate vs. Closest In-Class Analogs


Predicted Physicochemical Differentiation: Target Compound vs. 6,7-Dimethyl Analog

The target compound (R = H at positions 6,7) differs from its closest commercially available analog, methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474004-97-2), in key computed physicochemical properties that govern permeability and solubility. The unsubstituted core has a lower XLogP3-AA (1.6 vs. estimated ~2.2 for the dimethyl analog), reduced topological polar surface area (96.5 Ų vs. estimated ~96.5 Ų, identical due to same functional groups), and identical hydrogen bond donor/acceptor counts (3 HBD, 5 HBA) [1], . The rotatable bond count is 5 for the target compound [1].

Lipophilicity
Head-to-head
XLogP3-AA 1.6 vs. estimated ~2.2 for 6,7-dimethyl analog (Δ -0.6)
May support cleaner in vitro profiles
Computed property; experimental solubility and binding not confirmed
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Sortilin-Targeting Scaffold Class: Target Compound as a Potential Sortilin Ligand vs. Inactive Analogs

U.S. Patent 10,849,896 identifies 2-substituted 3-oxo-1,2,3,4-tetrahydro-2-quinoxalines as sortilin-binding scaffolds that increase glucose uptake in 3T3L1 cells [1]. The target compound embodies the core pharmacophore (3-oxo-tetrahydroquinoxaline with an acetamido-linked aromatic ester at position 2) required for sortilin active-site interaction. While the patent does not disclose specific IC50 values for individual analogs, the class-level activity is distinct from other quinoxaline subclasses (e.g., 6,7-dimethyl NMD inhibitors or 1-substituted quinoxalinones) that do not engage sortilin [1], [2].

Sortilin engagement
Class-level
Scaffold claimed in patent for glucose uptake in 3T3L1; no direct IC50 reported for target
Context-dependent; scaffold may engage sortilin pathway
Data to verify for this specific compound
Metabolic Disease Glucose Uptake Sortilin

Anthelmintic Activity Class Range: Positioning the Target Compound Within Tetrahydroquinoxaline Phenotypic Screening Data

A study of 14 tetrahydroquinoxaline analogs against Haemonchus contortus larvae demonstrated IC50 values for larval motility inhibition ranging from 3.5 to 52.0 µM, with cytotoxicity IC50 against human MCF10A cells generally exceeding 50 µM [1]. Although the target compound was not among the 14 analogs tested, its core scaffold matches the compound series. The evisceration phenotype observed (protrusion of internal tissues through the excretory pore in <20 min) is unique to this scaffold class and not reported for other quinoxaline chemotypes such as quinoxaline-2,3-diones [1], [2].

Anthelmintic range
Class-level
Class IC50 3.5–52 µM (H. contortus motility); evisceration phenotype observed
Supports phenotype screening research
Target compound not directly tested; use class data as reference
Anthelmintic Phenotypic Screening Haemonchus contortus

Optimal Research and Screening Applications for Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate


Sortilin-Targeted Metabolic Probe for Glucose Uptake Screening

Based on its inclusion in the patented 2-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold class [1], the target compound is suitable as a starting probe for sortilin binding and glucose uptake assays in 3T3L1 adipocytes. Its lower predicted lipophilicity (XLogP3-AA = 1.6) compared to methyl-substituted analogs may reduce off-target membrane partitioning [2], making it preferable for primary screening where assay interference from non-specific binding must be minimized.

Phenotypic Anthelmintic Screening Leveraging the Evisceration Phenotype

The tetrahydroquinoxaline scaffold induces a rapid (<20 min) and visually distinct evisceration phenotype in H. contortus larvae, with class IC50 values of 3.5–52.0 µM [3]. Researchers can use the target compound as an unsubstituted core reference to benchmark the potency of novel analogs, as the absence of 6,7-dimethyl or other substituents provides a baseline for structure-activity relationship (SAR) studies.

Chemical Biology Probe for NMD Pathway Differentiation

While the 6,7-dimethyl analog (CAS 474004-97-2) is reported to inhibit nonsense-mediated mRNA decay (NMD) , the target compound lacks these methyl groups and is predicted to be inactive in this pathway. This orthogonal activity profile allows researchers to use the target compound as a negative control in NMD assays, ensuring that observed effects are specific to the dimethyl substitution pattern rather than the tetrahydroquinoxaline core itself.

Application
Selection Property
Validation Focus
Sortilin pathway probe
Core scaffold consistency with patented sortilin ligands
Glucose uptake assay in 3T3L1 cells; target engagement verification
Anthelmintic screening
Evisceration phenotype-inducing tetrahydroquinoxaline core
H. contortus motility inhibition and morphology time-course; selectivity vs. mammalian cells
NMD pathway negative control
Absence of 6,7-dimethyl groups required for NMD inhibition
NMD reporter assay; confirmation of inactivity relative to dimethyl analog
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